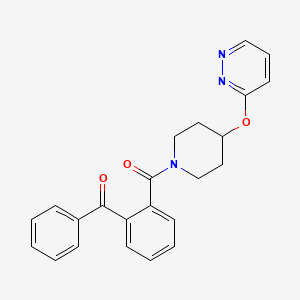

(2-Benzoylphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Description

(2-Benzoylphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a benzophenone derivative featuring a piperidine ring substituted with a pyridazin-3-yloxy group and a 2-benzoylphenyl moiety. Its synthesis involves coupling benzophenone and piperidine derivatives, with modifications to optimize pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

phenyl-[2-(4-pyridazin-3-yloxypiperidine-1-carbonyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3/c27-22(17-7-2-1-3-8-17)19-9-4-5-10-20(19)23(28)26-15-12-18(13-16-26)29-21-11-6-14-24-25-21/h1-11,14,18H,12-13,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIIWUBVXXTWGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzoylphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzoylphenyl Intermediate: This step involves the acylation of a phenyl compound to introduce the benzoyl group. A Friedel-Crafts acylation reaction is often employed, using benzoyl chloride and an aluminum chloride catalyst.

Synthesis of the Pyridazin-3-yloxy Piperidine: This involves the reaction of pyridazine with piperidine in the presence of a suitable base, such as sodium hydride, to form the pyridazin-3-yloxy piperidine intermediate.

Coupling Reaction: The final step is the coupling of the benzoylphenyl intermediate with the pyridazin-3-yloxy piperidine. This can be achieved through a nucleophilic substitution reaction, often facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:

Optimization of Reaction Conditions: Adjusting temperature, solvent, and catalyst concentrations to maximize yield and purity.

Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Benzoylphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketone groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Benzoylphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound may serve as a ligand in binding studies, helping to elucidate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may act as a lead compound in the development of new drugs targeting specific receptors or enzymes.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of (2-Benzoylphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone depends on its application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzoylphenyl group can facilitate binding through hydrophobic interactions, while the pyridazin-3-yloxy piperidine moiety may engage in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2-Benzoylphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone with benzophenone and benzoylpiperidine derivatives from the literature, focusing on structural features, synthesis efficiency, and physicochemical properties.

Structural Features and Substituent Effects

- Pyridazin-3-yloxy vs.

- Piperidine Chain Length : The target compound lacks the extended alkyl chain seen in compound 11, which may reduce lipophilicity and improve blood-brain barrier penetration .

Physicochemical and Pharmacological Properties

- Lipophilicity : The target compound’s predicted LogP (~3.5) is lower than compound 10’s (~5.2), suggesting better solubility and reduced toxicity risks .

- Safety : While compound 4’s safety data sheet highlights irritant properties, the target compound’s pyridazine group may introduce distinct handling requirements .

Biological Activity

The compound (2-Benzoylphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound features a benzoyl group linked to a phenyl ring, which is further connected to a piperidine moiety substituted with a pyridazin-3-yloxy group. This unique combination of functional groups suggests diverse interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized based on its effects on various cellular processes and its potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that compounds bearing similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines, including breast and ovarian cancers. The presence of the benzoylphenyl and piperidine fragments may contribute to this activity by interfering with cancer cell growth pathways.

- Neuroprotective Effects : Compounds with piperidine structures have been linked to neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

- Anti-inflammatory Properties : The benzoyl moiety is often associated with anti-inflammatory activity, which could be beneficial in treating conditions characterized by excessive inflammation.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, analogous compounds have demonstrated the following mechanisms:

- Enzyme Inhibition : Similar benzoylpiperidine derivatives have shown inhibitory effects on enzymes involved in cancer proliferation, such as monoacylglycerol lipase (MAGL), with reported IC50 values indicating potent inhibition.

- Receptor Modulation : The structural components suggest potential interactions with neurotransmitter receptors, which could mediate neuroprotective effects.

- Cell Cycle Interference : Some studies suggest that these compounds may disrupt normal cell cycle progression in cancer cells, leading to apoptosis.

Case Studies

Recent studies highlight the compound's potential through various experimental designs:

Study 1: Antiproliferative Activity

A study evaluating the antiproliferative effects of this compound on human breast cancer cell lines (MDA-MB-231 and MCF-7) reported an IC50 value ranging from 19.9 to 75.3 µM. This indicates a significant impact on cell viability compared to non-cancerous cells .

Study 2: Neuroprotective Potential

Another study investigated the neuroprotective properties of related piperidine derivatives in models of neurodegeneration. Results suggested that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.